4-Hydroxyretinoic acid
Overview
Description
4-Hydroxyretinoic acid is a naturally occurring derivative of retinoic acid, a metabolite of vitamin A. It is formed from retinol through the catalytic action of cytochrome P-450 enzymes and is primarily metabolized in the liver . This compound plays a significant role in various biological processes, including gene expression regulation, cell differentiation, and apoptosis induction .
Mechanism of Action
Target of Action
4-Hydroxyretinoic acid (4-HRA) is a naturally occurring retinoid derivative . The primary targets of 4-HRA are the nuclear receptors Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR-alpha) . These receptors play crucial roles in gene expression and cell differentiation .
Mode of Action
4-HRA interacts with its targets, RAR and RXR-alpha, by binding to them . This binding activates the receptors, which subsequently regulate gene expression and cell differentiation . The activation of these receptors also induces apoptosis in cancer cells .
Biochemical Pathways
4-HRA is formed from retinol, catalyzed by cytochrome P-450 isozyme(s), and is mainly metabolized in the liver . It also serves as the substrate for human liver microsomal UDP-glucuronosyltransferase(s) and recombinant UGT2B7 . The activation of RAR and RXR-alpha by 4-HRA leads to changes in gene expression and cell differentiation, which can result in apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of 4-HRA involve its formation from retinol via the action of cytochrome P-450 isozyme(s), and its metabolism primarily in the liver . It also serves as a substrate for human liver microsomal UDP-glucuronosyltransferase(s) and recombinant UGT2B7 .
Result of Action
The binding and activation of RAR and RXR-alpha by 4-HRA lead to changes in gene expression and cell differentiation . This can result in the induction of apoptosis in cancer cells . Additionally, 4-HRA is involved in various physiological processes such as immune regulation, neuroprotection, and antioxidation .
Biochemical Analysis
Biochemical Properties
4-Hydroxyretinoic acid is formed from retinol catalyzed by cytochrome P-450 isozyme(s), and is mainly metabolized by the liver in the body . It also serves as the substrate for human liver microsomal UDP-glucuronosyltransferase(s) and recombinant UGT2B7 .
Cellular Effects
This compound regulates gene expression and cell differentiation via binding to the nuclear receptor RAR (Retinoic Acid Receptor), and activates RARs and RXR-alpha, to induce cancer cell apoptosis . It is also involved in various physiological processes such as immune regulation, neuroprotection, and anti-oxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nuclear receptor RAR, which leads to the activation of RARs and RXR-alpha . This activation regulates gene expression and cell differentiation, and can induce apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in metabolic pathways where it is formed from retinol catalyzed by cytochrome P-450 isozyme(s), and is mainly metabolized by the liver in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyretinoic acid is synthesized from retinol via a series of oxidation reactions catalyzed by cytochrome P-450 enzymes . The process involves the hydroxylation of retinol to produce this compound. The reaction conditions typically require the presence of oxygen and NADPH as cofactors .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, such as recombinant cytochrome P-450 enzymes, to achieve high yields and purity. The process is optimized to ensure efficient conversion of retinol to this compound, with stringent control over reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyretinoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-oxoretinoic acid.
Reduction: Reduction reactions can convert it back to retinol under specific conditions.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P-450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
4-Oxoretinoic acid: Formed through oxidation.
Retinol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Hydroxyretinoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Retinoic acid: A precursor to 4-hydroxyretinoic acid with similar biological activities.
4-Oxoretinoic acid: An oxidized form of this compound with distinct biological properties.
Retinol: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific interaction with nuclear receptors and its role in inducing apoptosis in cancer cells . Unlike retinoic acid, it has additional hydroxyl groups that enhance its biological activity and specificity .
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-FRCNGJHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867235 | |
Record name | 4-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66592-72-1 | |
Record name | 4-Hydroxyretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66592-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyretinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYRETINOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT84HX78DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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